6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Medicinal Chemistry SHP2 Inhibition Scaffold Hopping

6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS 919107-40-7; MF C₁₅H₁₅N₃O₃; MW 285.30) is a fully synthetic, heterocyclic small molecule belonging to the tetrahydro-pyrido[1,2-a]pyrimidin-4-one class. This scaffold has been actively investigated as a core for allosteric SHP2 inhibitors, with 30 derivatives systematically synthesized and evaluated for enzymatic and cellular activity.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Cat. No. B13250945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCC1CCCC2=NC(=CC(=O)N12)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H15N3O3/c1-10-3-2-4-14-16-13(9-15(19)17(10)14)11-5-7-12(8-6-11)18(20)21/h5-10H,2-4H2,1H3
InChIKeyKUCCMCDVIHLXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: Structural Identity and Procurement Baseline


6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS 919107-40-7; MF C₁₅H₁₅N₃O₃; MW 285.30) is a fully synthetic, heterocyclic small molecule belonging to the tetrahydro-pyrido[1,2-a]pyrimidin-4-one class . This scaffold has been actively investigated as a core for allosteric SHP2 inhibitors, with 30 derivatives systematically synthesized and evaluated for enzymatic and cellular activity . The compound is distinguished from the parent 6-methyl-pyrido[1,2-a]pyrimidin-4-one scaffold by the presence of a 4-nitrophenyl substituent at the 2-position and full saturation of the pyrido ring, structural features that are anticipated to alter both electronic properties and target-binding conformation relative to unsaturated or unsubstituted analogs .

SHP2 allosteric inhibitor scaffold research
6-methyl chiral center; distinct topological vector from 7-methyl isomer
4-nitrophenyl electron-withdrawing substituent for SAR expansion
Patent-circumvention and library design studies

Why 6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Replaced by a Generic Pyrido[1,2-a]pyrimidin-4-one Analog


The pyrido[1,2-a]pyrimidin-4-one scaffold exhibits steep structure–activity relationships (SAR) where the position and nature of substituents govern both potency and selectivity. In the SHP2 inhibitor series, for example, insertion of a sulfur linker at the 7-aryl position increased enzymatic potency approximately 7-fold (from IC₅₀ = 0.73 μM to 0.104 μM) while dramatically improving selectivity over the PTP domain (IC₅₀ > 50 μM) . Similarly, the 6-methyl group in the target compound defines a chiral center (when the pyrido ring is partially saturated) that can influence the conformational preference of the fused bicyclic system; the 4-nitrophenyl group at the 2-position introduces a strong electron-withdrawing substituent that modulates the π-electron density of the pyrimidinone ring . These modifications are not interchangeable: a 7-methyl positional isomer (CAS 2060034-72-0) possesses identical molecular formula and weight but places the methyl substituent at a topologically distinct position on the saturated ring, which is predicted by molecular docking studies in related chemotypes to alter the orientation of the fused ring system within a binding pocket . Generic substitution with an unsubstituted or differently substituted analog therefore carries a high risk of divergent biological activity.

7-methyl positional isomer shares identical formula and mass — may not be interchangeable; topological difference implies distinct conformational ensembles
Unsubstituted 2-position analogs lack electron-withdrawing modulation; π-stacking interactions may shift
Class-level SAR only; direct bioactivity data not available for this specific compound — assay response context requires independent validation

Quantitative Differentiation Evidence for 6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one


Limitation Statement: Absence of Direct Comparative Quantitative Data in the Published Literature

A systematic search of primary research papers, patents, and authoritative databases (PubMed, SciFinder, ChEMBL, BindingDB, PubChem, NIST) as of May 2026 did not identify any direct head-to-head comparison of 6-methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one against a named comparator in a quantitative assay. The compound appears predominantly in screening-library collections and vendor catalogs without associated bioactivity annotations . Consequently, no Evidence Tag of strength 'Direct head-to-head comparison' or 'Cross-study comparable' can be assigned to this compound. The following evidence dimension is provided as Class-level inference only.

Direct Evidence
Class-level inference
No head-to-head comparison data identified for this compound in any quantitative assay
Procurement relies on structural uniqueness and class-validated scaffold relevance
Data to verify; direct assay data needed for compound-specific claims
Medicinal Chemistry SHP2 Inhibition Scaffold Hopping

Positional Isomer Differentiation: 6-Methyl vs. 7-Methyl Substitution on the Saturated Pyrido Ring

The target compound (6-methyl) and its positional isomer 7-methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS 2060034-72-0) share the identical molecular formula (C₁₅H₁₅N₃O₃, MW 285.30) but differ in the location of the methyl substituent on the saturated ring . In the structurally related SHP2 inhibitor series, molecular docking studies revealed that the orientation of the saturated pyrido ring relative to the protein surface is sensitive to substitution pattern; compounds with 7-aryl substituents achieved a 'bidentate ligand' conformation that was inaccessible to the more rigid first-round analogs . Although no direct experimental comparison between the 6-methyl and 7-methyl isomers has been reported, the topological difference implies distinct conformational ensembles and, consequently, distinct target-binding profiles. For procurement, this means the two isomers are not interchangeable despite identical mass and formula.

Positional Isomerism
Class-level inference
6-methyl vs 7-methyl substitution on saturated pyrido ring; identical MW 285.30 and MF C₁₅H₁₅N₃O₃
Topological difference implies non-equivalent conformational ensembles; isomers may not be interchangeable
Docking studies in related SHP2 series suggest 7-aryl substitution enables distinct binding modes
Structural Biology Molecular Docking Conformational Analysis

Electronic Modulation: 4-Nitrophenyl vs. Unsubstituted 2-Position in the Pyrimidinone Ring

The 4-nitrophenyl group at the 2-position of the pyrimidinone ring introduces a strong electron-withdrawing effect (Hammett σₚ = 0.78 for NO₂) that substantially lowers the electron density of the conjugated π-system compared to the unsubstituted 2-position (σₚ = 0 for H) . In pyrido[1,2-a]pyrimidin-4-one SHP2 inhibitors, the 2-aryl substituent participates in π-stacking interactions with the protein; the electron-deficient 4-nitrophenyl ring is expected to alter both the strength and geometry of such interactions relative to phenyl or electron-rich heteroaryl analogs . While no quantitative binding data exist for this specific compound, the electronic difference is quantifiable: the calculated dipole moment and frontier orbital energies of the 4-nitrophenyl-substituted compounds differ predictably from unsubstituted analogs .

Electronic Effect
Class-level inference
4-nitrophenyl (σₚ = 0.78) vs unsubstituted 2-position (σₚ = 0); Δσₚ ≈ 0.78
Strong electron withdrawal alters π-stacking and hydrogen-bond acceptor capacity in target binding
Quantifiable electronic difference; predictive for biophysical assay development
Medicinal Chemistry Electronic Effects QSAR

Verified Application Scenarios for 6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one Based on Current Evidence


Scaffold-Hopping Library Design for Allosteric SHP2 Inhibitor Programs

The pyrido[1,2-a]pyrimidin-4-one scaffold has been validated as a core for allosteric SHP2 inhibitors, with lead compound 14i achieving an enzymatic IC₅₀ of 0.104 μM and cellular antiproliferative IC₅₀ of 1.06 μM against Kyse-520 cells . The 6-methyl-2-(4-nitrophenyl) substitution pattern provides a distinct topological and electronic vector for SAR expansion: the 6-methyl group occupies a different spatial region than the 7-methyl isomer, and the 4-nitrophenyl group offers a strong electron-withdrawing aryl substituent that can modulate π-stacking interactions. Medicinal chemistry teams conducting scaffold-hopping or patent-circumvention campaigns can procure this specific compound to probe the SAR around the saturated pyrido ring and the 2-aryl position.

Chemical Biology Probe Development via Nitro-Reduction Derivatization

The 4-nitrophenyl group serves as a latent aniline precursor: catalytic hydrogenation or metal-mediated reduction converts the nitro group to a primary amine, enabling further conjugation with fluorophores, biotin, or affinity tags . This makes the compound a strategic starting material for the synthesis of chemical biology probes (e.g., photoaffinity labels, PROTAC linkers, or fluorescent ligands) targeting proteins for which the pyrido[1,2-a]pyrimidin-4-one scaffold shows affinity. The 6-methyl substitution provides an additional point of diversification not present in the des-methyl analog.

Analytical Reference Standard for Positional Isomer Discrimination

Because the 6-methyl and 7-methyl positional isomers share identical molecular formula and mass (MW 285.30, MF C₁₅H₁₅N₃O₃), they cannot be distinguished by MS alone . The target compound (CAS 919107-40-7) can serve as an authentic reference standard for HPLC, GC, NMR, or X-ray crystallography method development aimed at resolving these isomers in synthetic mixtures or quality control workflows. Procurement of the pure 6-methyl isomer is essential for establishing retention time, spectral fingerprint, and crystallographic parameters that differentiate it from the 7-methyl isomer.

Computational Chemistry Benchmarking and Virtual Screening Library Expansion

The compound's well-defined structure with a chiral center (C6-methyl on the saturated ring) and a strong chromophore (4-nitrophenyl) makes it suitable for benchmarking computational methods such as DFT geometry optimization, conformational sampling, and TD-DFT excited-state calculations. In virtual screening campaigns targeting allosteric SHP2 sites or related phosphatase pockets, the 6-methyl-2-(4-nitrophenyl) substitution pattern represents a specific pharmacophore hypothesis that can be encoded as a 3D query to mine commercially available or virtual compound libraries .

Application
Selection Property
Validation Focus
Scaffold-hopping library design
Distinct 6-methyl topological vector and 4-nitrophenyl electronic profile
SHP2 enzymatic and cellular assay context
Chemical biology probe synthesis
4-nitrophenyl as latent aniline handle for conjugation
Nitro-reduction conjugation efficiency review
Positional isomer reference standard
Isomer-specific retention time and spectral fingerprint
HPLC/NMR/X-ray method development for isomer discrimination
Computational chemistry benchmarking
Chiral center and strong chromophore for DFT/TD-DFT
Conformational sampling and pharmacophore model validation
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